1,4-Bisbenzil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:
Formation of the quinolone core: This is achieved by reacting 2,4-dichloro-5-fluoroacetophenone with ethyl oxalyl chloride to form an intermediate, which is then cyclized to form the quinolone core.
Introduction of the piperazine ring: The quinolone intermediate is reacted with piperazine to introduce the piperazine ring at the 7-position of the quinolone core.
Final modifications: The compound undergoes further modifications to introduce the cyclopropyl group at the 1-position and the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Automated reaction setups: Automated systems are used to carry out the reactions under controlled conditions to ensure consistency and high yield.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure the purity and potency of the antibiotic.
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Substitution reactions can occur at the fluorine or chlorine positions on the quinolone core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Reduced quinolone or piperazine derivatives.
Substitution products: Substituted quinolone derivatives with various functional groups.
Scientific Research Applications
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on bacterial DNA replication and its potential use in genetic research.
Medicine: Extensively used in clinical research for the treatment of bacterial infections and the development of new antibiotics.
Mechanism of Action
Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .
Properties
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3363-97-1 | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3363-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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